Cas no 389064-25-9 (Proteasome Inhibitor XVI)

プロテアソーム阻害剤XVIは、高度に選択的なプロテアソーム阻害活性を有する化合物です。特に20Sプロテアソームのキモトリプシン様活性を強力に抑制し、ユビキチン-プロテアソーム系の機能解析に有用です。本化合物は細胞透過性が高く、in vitroおよびin vivoでの使用に適しています。他のプロテアソーム阻害剤と比較して、より特異的な阻害パターンを示し、標的タンパク質の分解抑制効果が持続的であることが特徴です。がん研究や神経変性疾患のメカニズム解明などの分野で、重要なツールとして活用されています。

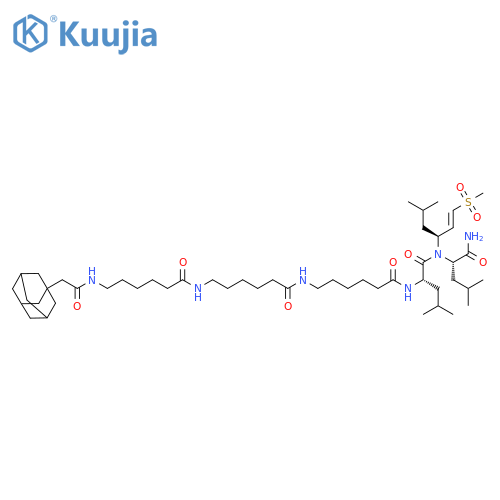

Proteasome Inhibitor XVI structure

商品名:Proteasome Inhibitor XVI

CAS番号:389064-25-9

MF:C50H88N6O8S

メガワット:933.334133148193

CID:4713762

Proteasome Inhibitor XVI 化学的及び物理的性質

名前と識別子

-

- Proteasome Inhibitor XVI

- AdaAhxLVS - CAS 389064-25-9 - Calbiochem

- L-Leucinamide, N-[1-oxo-6-[[1-oxo-6-[[1-oxo-6-[(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)amino]hexyl]amino]hexyl]amino]hexyl]-L-leucyl-N-[(1S)-3-methyl-1-[(1E)-2-(methylsulfonyl)ethenyl]butyl]-

-

- インチ: 1S/C50H88N6O8S/c1-35(2)25-41(20-24-65(7,63)64)56(43(48(51)61)27-37(5)6)49(62)42(26-36(3)4)55-46(59)19-13-10-15-22-53-44(57)17-11-8-14-21-52-45(58)18-12-9-16-23-54-47(60)34-50-31-38-28-39(32-50)30-40(29-38)33-50/h20,24,35-43H,8-19,21-23,25-34H2,1-7H3,(H2,51,61)(H,52,58)(H,53,57)(H,54,60)(H,55,59)/b24-20+/t38?,39?,40?,41-,42+,43+,50?/m1/s1

- InChIKey: JGLUAKFDRONYCB-UGXRMTFNSA-N

- ほほえんだ: C(N)(=O)[C@H](CC(C)C)N(C(=O)[C@H](CC(C)C)NC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(CC12CC3CC(CC(C3)C1)C2)=O)[C@H](/C=C/S(C)(=O)=O)CC(C)C

じっけんとくせい

- 密度みつど: 1.096±0.06 g/cm3(Predicted)

- ふってん: 1161.4±65.0 °C(Predicted)

- 酸性度係数(pKa): 13.41±0.46(Predicted)

Proteasome Inhibitor XVI 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | 114802-250Ug |

389064-25-9 | ≥90%(HPLC) | 250ug |

¥4781.00 | 2023-09-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-221211-250 µg |

AdaAhx3L3VS, |

389064-25-9 | 250µg |

¥3,610.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-221211-250µg |

AdaAhx3L3VS, |

389064-25-9 | 250µg |

¥3610.00 | 2023-09-05 |

Proteasome Inhibitor XVI 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

389064-25-9 (Proteasome Inhibitor XVI) 関連製品

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬